金鸡纳碱

描述

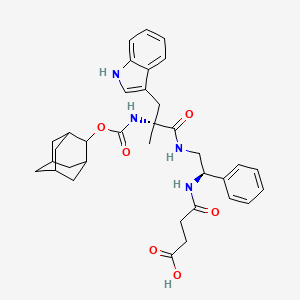

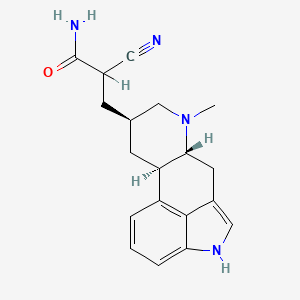

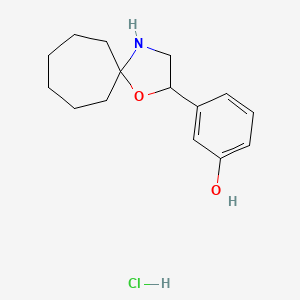

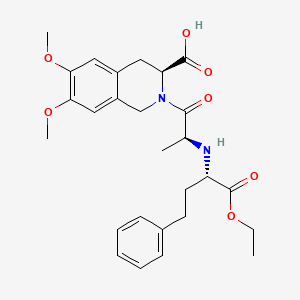

Cinchonidine is a naturally occurring alkaloid found in the bark of Cinchona trees, specifically Cinchona officinalis and Gongronema latifolium . It is one of the major members of the quinoline alkaloids, which also include quinine, quinidine, and cinchonine . Cinchonidine has been historically significant due to its antimalarial properties and its role in stereochemistry and asymmetric synthesis .

科学研究应用

作用机制

生化分析

Biochemical Properties

Cinchonine interacts with various enzymes, proteins, and other biomolecules. It has been found to bind to TRAF6 in HeLa and A549 cells, leading to decreased AKT ubiquitination and phosphorylation, as well as decreased phosphorylation of TAK1 . This interaction with TRAF6 is believed to be responsible for its ability to induce apoptosis in these cancer cells .

Cellular Effects

Cinchonine has been shown to have significant effects on various types of cells and cellular processes. For instance, it can induce apoptosis in cancer cells such as HeLa and A549 . It also activates the endoplasmic reticulum stress response by upregulating GRP78 and promoting the phosphorylation of PERK and Eukaryotic Translation Initiation Factor 2 α .

Molecular Mechanism

Cinchonine exerts its effects at the molecular level through several mechanisms. It promotes caspase-3 activation and PARP1 cleavage in liver cancer cells . Furthermore, it activates the endoplasmic reticulum stress response by upregulating GRP78 and promoting the phosphorylation of PERK and Eukaryotic Translation Initiation Factor 2 α .

Temporal Effects in Laboratory Settings

The effects of cinchonine change over time in laboratory settings. For example, cinchonine has been found to suppress tumor growth in mice without showing significant acute toxicity

Dosage Effects in Animal Models

The effects of cinchonine vary with different dosages in animal models. For instance, cinchonine has been found to suppress tumor growth in mice

Metabolic Pathways

Cinchonine is involved in various metabolic pathways. For instance, it undergoes a similar metabolic pathway as quinidine, resulting in (3 S)-3-hydroxyquinidine as a major metabolite . The stereoselective hydroxylation of cinchonine and quinidine is catalyzed by cytochrome type CYP3A4 .

准备方法

合成路线和反应条件: 辛可尼丁可以从金鸡纳树的树皮中提取。 提取过程包括使用乙醇或甲醇等溶剂从植物材料中分离生物碱 . 然后使用结晶或色谱等技术对粗提物进行纯化以获得纯辛可尼丁 .

工业生产方法: 辛可尼丁的工业生产涉及从金鸡纳树皮中大规模提取。树皮首先被干燥并研磨成细粉。 然后将粉末状树皮进行溶剂提取,然后进行纯化过程以分离辛可尼丁 . 超临界流体萃取等先进技术也可以用来提高产率和纯度 .

化学反应分析

反应类型: 辛可尼丁会发生各种化学反应,包括:

氧化: 辛可尼丁可以氧化生成辛可尼酸.

还原: 辛可尼丁的还原会导致二氢辛可尼丁的形成.

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬.

还原: 使用硼氢化钠或氢化铝锂等还原剂.

主要产物:

相似化合物的比较

辛可尼丁在结构上类似于其他金鸡纳生物碱,如奎宁、奎尼丁和辛可宁 . 它具有独特特性,使其有别于这些化合物:

奎宁: 主要用作抗疟疾药物.

奎尼丁: 用作抗心律失常药物.

辛可宁: 与辛可尼丁相似,但立体化学不同.

属性

CAS 编号 |

118-10-5 |

|---|---|

分子式 |

C19H22N2O |

分子量 |

294.4 g/mol |

IUPAC 名称 |

(S)-[(2R,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol |

InChI |

InChI=1S/C19H22N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h2-7,9,13-14,18-19,22H,1,8,10-12H2/t13-,14+,18-,19+/m1/s1 |

InChI 键 |

KMPWYEUPVWOPIM-CFGMGRTJSA-N |

SMILES |

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O |

手性 SMILES |

C=C[C@@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=CC=NC4=CC=CC=C34)O |

规范 SMILES |

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O |

外观 |

Solid powder |

熔点 |

210.5 °C |

Key on ui other cas no. |

118-10-5 485-71-2 1042167-24-7 |

物理描述 |

Solid |

Pictograms |

Irritant; Health Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

0.2 mg/mL at 25 °C |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

cinchonine cinchonine, hexaiodoTl(-2) (1:1), (9S)-isomer cinchonine, hydrochloride, (9S)-isomer cinchonine, monohydrochloride, (9S)-isomer cinchonine, sulfate (2:1), (9S)-isomer LA 40221 LA-40221 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary cellular targets of cinchonine?

A1: Cinchonine has been shown to interact with various cellular targets, including:

- P-glycoprotein (P-gp): Cinchonine acts as a potent inhibitor of P-gp, a transmembrane efflux pump often overexpressed in multidrug-resistant cancer cells. By inhibiting P-gp, cinchonine can enhance the intracellular accumulation and efficacy of anticancer drugs. [, ]

- Endoplasmic Reticulum (ER) Stress Response: Cinchonine can activate the ER stress response, leading to apoptosis (programmed cell death) in cancer cells. This involves the upregulation of GRP78 (a chaperone protein) and phosphorylation of PERK and EIF2α (proteins involved in the unfolded protein response). []

- Sphingosine Kinase 1 (SphK1): Recent studies suggest that cinchonine can inhibit SphK1, an enzyme involved in the synthesis of sphingosine-1-phosphate (S1P), a bioactive lipid mediator implicated in cancer cell proliferation and survival. []

Q2: How does cinchonine induce apoptosis in cancer cells?

A2: Cinchonine has demonstrated pro-apoptotic effects through multiple mechanisms:

- Caspase Activation and PARP Cleavage: Cinchonine promotes the activation of caspase-3, a key executioner caspase, and the cleavage of PARP, a DNA repair enzyme. These events are hallmarks of apoptosis. [, ]

- ER Stress-Induced Apoptosis: By activating the ER stress response, cinchonine triggers a cascade of events that can ultimately lead to apoptosis in cancer cells. []

- Downregulation of RRP15: Studies indicate that cinchonine can downregulate RRP15 (ribosomal RNA-processing 15 homolog) in pancreatic cancer cells. RRP15 knockdown has been linked to autophagy inhibition and increased apoptosis. []

Q3: Does cinchonine impact adipogenesis and inflammation?

A3: Research suggests that cinchonine can:

- Downregulate Adipogenesis: Cinchonine may help prevent obesity by downregulating adipogenesis (the formation of fat cells). This effect is linked to the reversal of high-fat-diet-induced downregulation of WNT10b and galanin signaling pathways, as well as key adipogenic genes. []

- Attenuate Adipose Inflammation: Cinchonine has been shown to reduce inflammation in adipose tissue by inhibiting TLR2- and TLR4-mediated signaling cascades, which are activated during obesity. []

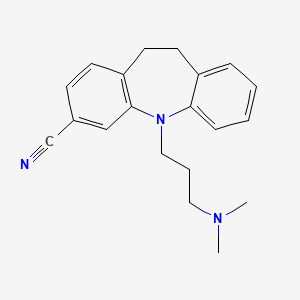

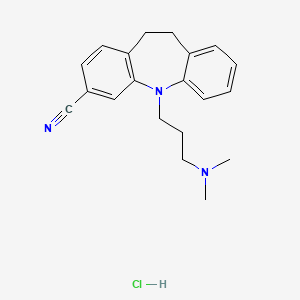

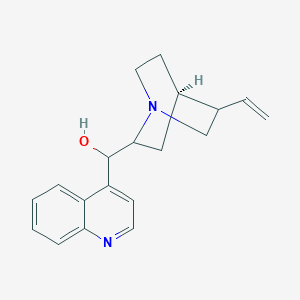

Q4: What is the molecular formula and weight of cinchonine?

A4: The molecular formula of cinchonine is C19H22N2O, and its molecular weight is 294.4 g/mol.

Q5: Are there any spectroscopic data available for cinchonine?

A5: Yes, various spectroscopic techniques have been employed to characterize cinchonine, including:

- Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. []

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed insights into the structure and connectivity of atoms within the molecule. [, ]

- Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the molecule. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-[bis[4-(trifluoromethyl)phenyl]methoxy]ethyl]-3,6-dihydro-2H-pyridine-5-carboxylic acid](/img/structure/B1668964.png)